molecular formula C20H18N2O B12630440 N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea CAS No. 919349-80-7

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea

Cat. No.: B12630440
CAS No.: 919349-80-7
M. Wt: 302.4 g/mol
InChI Key: YBKOGMBFSAFZGH-UHFFFAOYSA-N
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Description

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea is an organic compound that features a naphthalene ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea typically involves the reaction of naphthalen-1-ylprop-2-en-1-amine with phenyl isocyanate. The reaction is carried out in an organic solvent such as acetonitrile under mild conditions. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylprop-2-en-1-amine: A precursor in the synthesis of N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea.

    Phenyl isocyanate: Another precursor used in the synthesis.

    Naphthalen-1-ylcarbamate: A related compound with similar structural features.

Uniqueness

N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N’-phenylurea is unique due to its combination of a naphthalene ring and a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

919349-80-7

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

1-(2-naphthalen-1-ylprop-2-enyl)-3-phenylurea

InChI

InChI=1S/C20H18N2O/c1-15(14-21-20(23)22-17-10-3-2-4-11-17)18-13-7-9-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H2,21,22,23)

InChI Key

YBKOGMBFSAFZGH-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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